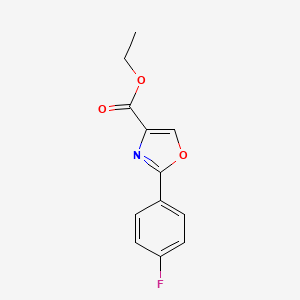
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of oxazole, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate consists of a fluorophenyl group attached to an oxazole ring, which is further connected to a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Catalytic Applications : Ethyl oxazole-4-carboxylate has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. These reactions are important for the synthesis of various organic compounds (Verrier, Hoarau, & Marsais, 2009).
Antimicrobial Activity : Certain derivatives, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have shown potential antimicrobial activities. These derivatives can be synthesized from ethyl piperazine-1-carboxylate and exhibit moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been characterized, providing insights into the molecular structure and interactions of these compounds (Sapnakumari et al., 2014).
Synthesis of Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as an intermediate in the synthesis of various substituted oxazoles. These compounds are useful in organic and medicinal chemistry (Hodgetts & Kershaw, 2002).
Building Blocks for Synthetic Chemistry : Ethyl oxazole-4-carboxylates are key intermediates in the preparation of sp3-enriched 4,5-disubstituted oxazoles. They are useful as building blocks for further chemical transformations in synthetic and medicinal chemistry (Slobodyanyuk et al., 2019).
Synthesis of Chiral Compounds : Ethyl oxazole-4-carboxylate derivatives have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These chiral compounds have potential applications in the synthesis of bioactive molecules (Cox, Prager, & Svensson, 2003).
Cancer Research : Ethyl oxazole-4-carboxylate derivatives have been explored for their potential as inhibitors of VEGFR-2 and EGFR tyrosine kinases, suggesting their use as anti-cancer agents (Riadi et al., 2021).
Herbicide Synthesis : These compounds have been employed in the synthesis of the herbicide carfentrazone-ethyl, showcasing their utility in agricultural chemistry (Fan et al., 2015).
Fluorescent Probes : Certain derivatives, such as ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, have been developed as fluorescent probes for biothiol detection, demonstrating their application in analytical chemistry and diagnostics (Wang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZGKAXBLXDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569507 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | |
CAS RN |
132089-42-0 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
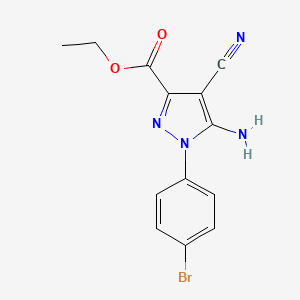

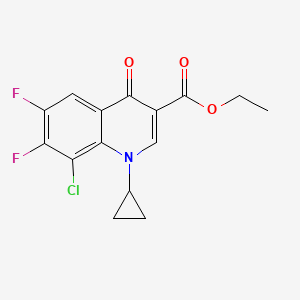
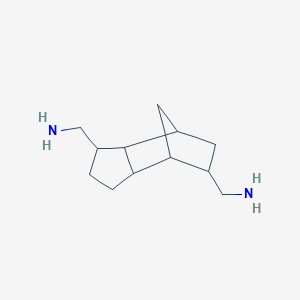
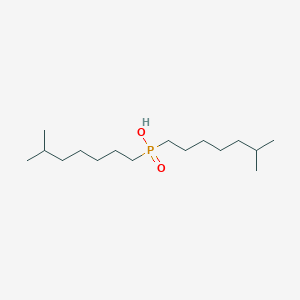




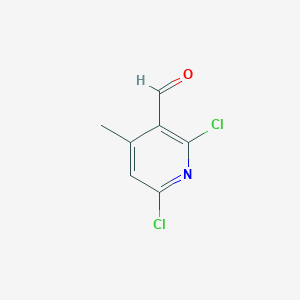

![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)